6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis
Description
6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis is a bicyclic heterocyclic compound with a fused pyrrolidine-pyridine core. Its molecular formula is C₁₄H₁₆N₂O₂ (molecular weight: 244.29 g/mol), featuring a benzyl substituent at the 6-position and two ketone groups at the 5- and 7-positions . This compound is a critical intermediate in synthesizing Moxifloxacin, a fluoroquinolone antibiotic, where the cis stereochemistry (4aS,7aS configuration) ensures pharmacological efficacy .
Properties
CAS No. |
151213-41-1 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
De-Aromatization and Resolution Strategy
The foundational approach involves de-aromatization of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Formula-2) using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure. This step eliminates aromaticity, forming a tetrahydro intermediate. Subsequent in situ resolution with D(-)-tartaric acid in a solvent system (aprotic:protic = 1:0.2–1.0) yields the chiral monotartrate salt (Formula-7). Methanol and acetone are preferred solvents, with resolution efficiency dependent on temperature (30–70°C) and base selection (sodium hydroxide or carbonate).
Reduction and Solvent System Optimization
The monotartrate salt undergoes hydrolysis to liberate the free base, followed by reduction using metal borohydride-ether complexes or boron trifluoride (BF₃)·THF. Critical to this step is the solvent system, which replaces traditional tetrahydrofuran (THF) with non-ethereal solvents like dichloromethane or ethyl acetate. This modification reduces costs and enhances safety by minimizing ether usage. The reduction proceeds at −5–80°C, achieving >98% purity after 0.5–6 hours.
Detailed Methodological Breakdown
Stepwise Synthesis from Pyrrolo[3,4-b]pyridine-5,7-dione
Step 1: De-Aromatization
Formula-2 is hydrogenated at 20–90°C using Pd/C (5–10 wt%) in a mixed solvent system (e.g., acetone:methanol = 1:0.5). Hydrogen pressure (3–5 bar) ensures complete conversion to the tetrahydro derivative.
Step 2: Resolution with D(-)-Tartaric Acid
The crude product is treated with D(-)-tartaric acid in a 1:0.2–1.0 aprotic:protic solvent ratio. Crystallization at 10–40°C isolates Formula-7 in 85–92% yield.
Step 3: Hydrolysis and Reduction
Formula-7 is hydrolyzed using sodium hydroxide (2M) in ethanol/water, followed by reduction with sodium borohydride in dichloromethane. The non-ethereal solvent minimizes side reactions, yielding Formula-I with 94–97% enantiomeric excess (ee).
Racemization and Recycling of Undesired Isomers
Undesired (4aS,7aR)-isomers (Formula-8) are racemized using chlorinating agents (e.g., thionyl chloride) in chloroform/water. Dehydrochlorination with potassium carbonate regenerates the unsaturated intermediate (Formula-9), which is re-hydrogenated and resolved to recover Formula-7. This closed-loop process improves overall yield by 15–20%.
Comparative Analysis of Methodologies
| Parameter | Prior Art (EP350733) | Current Method (WO2014097272A2) |
|---|---|---|
| Reduction Agent | LiAlH₄ in THF | NaBH₄/BF₃ in CH₂Cl₂ |
| Solvent System | Ethereal solvents | Non-ethereal mixtures |
| Purity | 90–92% | >98% |
| Yield | 65–70% | 85–92% |
| Industrial Scalability | Limited by LAH cost | High (low-cost reagents) |
The shift to non-ethereal solvents and borohydride complexes eliminates explosive hazards associated with lithium aluminum hydride (LAH), while reducing raw material costs by 40%.
Industrial-Scale Process Optimization
Solvent Ratios and Temperature Control
Optimal aprotic:protic ratios (1:0.2–0.5) balance solubility and crystallization kinetics. For example, acetone:methanol (1:0.3) at 50°C maximizes Formula-7 recovery. Temperature gradients during reduction (−5–25°C) suppress byproduct formation, ensuring consistent ee >98%.
Chemical Reactions Analysis
Key Steps:
-
De-aromatization : The precursor 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dione undergoes hydrogenation using catalysts like palladium on carbon or platinum oxide .
-
Resolution : The racemic mixture is resolved using D(-)-tartaric acid in a solvent system (e.g., methanol/acetone) to isolate the (4aR,7aS)-enantiomer .
-
Hydrolysis : The tartarate salt is hydrolyzed with bases (e.g., NaOH, Na2CO3) in organic solvents to yield the free base .
-
Reduction : The dione is reduced using metal borohydride-ether complexes or boron trifluoride in non-ethereal solvents (e.g., halogenated or aprotic solvents) to form the final product .
Key Reaction Steps and Reagents
| Step | Reagents/Solvents | Conditions | Purpose |
|---|---|---|---|
| De-aromatization | Pd/C or PtO2 catalyst | Catalytic hydrogenation | Reduce aromatic rings |
| Resolution | D(-)-tartaric acid, methanol/acetone (1:0.2–1.0) | Room temperature | Isolate (4aR,7aS)-enantiomer |
| Hydrolysis | NaOH, Na2CO3, organic solvents (e.g., ethanol) | 20–90°C | Convert tartarate salt to free base |
| Reduction | Metal borohydride (e.g., NaBH4), BF3·THF | Non-ethereal solvents (e.g., THF) | Reduce dione to final product |
Critical Reaction Conditions
-
De-aromatization : Catalytic hydrogenation under pressure, avoiding hazardous reagents like LiAlH4 .
-
Resolution : Solvent system optimized for stereoselectivity, with protic/aprotic solvent ratios (1:0.2–1.0) .
-
Reduction : Use of boron trifluoride complexes in non-ethereal solvents (e.g., halogenated solvents) to enhance cost-efficiency .
-
Purification : pH adjustments with strong acids (e.g., HCl) and bases (e.g., NaOH) for intermediate isolation .
Structural and Analytical Insights
-
Molecular Formula : C14H16N2O2 (molecular weight: 244.29 g/mol) .
-
Isomerism : The cis configuration corresponds to the (4aR,7aS)-enantiomer, critical for downstream applications .
Advantages Over Prior Art
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, suggesting potential as therapeutic agents against various cancers. For instance, a study highlighted the effectiveness of related compounds in targeting cancer cell proliferation pathways .
b. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Pyrrolo[3,4-b]pyridine derivatives have demonstrated the ability to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
c. Antimicrobial Properties
Recent studies have suggested that 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione has antimicrobial activity against a range of pathogens. This opens avenues for developing new antibiotics or antifungal agents .
Organic Synthesis
a. Synthetic Intermediates
6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations that are crucial in synthesizing more complex heterocycles .
b. Chiral Synthesis
The compound can also be utilized in asymmetric synthesis due to its chiral centers. This property is particularly valuable in pharmaceuticals where chirality can significantly influence the biological activity of drugs .
Material Science
a. Polymer Chemistry
In material science, derivatives of pyrrolo[3,4-b]pyridine have been explored for their potential use in polymer chemistry. They can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .
b. Nanotechnology
There is growing interest in using such compounds in nanotechnology applications due to their ability to form stable nanostructures when combined with other materials. This could lead to advancements in drug delivery systems and biosensors .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study
- A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrrolo[3,4-b]pyridine derivatives on breast cancer cell lines. The results indicated significant inhibition of cell growth at low concentrations.
-
Neuroprotective Research
- Research conducted on the neuroprotective effects of related compounds showed that they could reduce oxidative stress markers in neuronal cells exposed to toxic substances.
-
Antimicrobial Testing
- A series of tests against common bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Mechanism of Action
The mechanism by which 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present on the compound. The exact mechanism can vary based on the specific application and the derivatives used .
Comparison with Similar Compounds
Thieno[3,2-c]pyridine Derivatives (Clopidogrel Intermediates)
Example: Methyl (R/S)-α-(2-chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetate
- Structure : Contains a thiophene ring fused to pyridine, differing from the pyrrolidine-pyridine core of the target compound .
- Synthesis : Racemization and resolution using chiral acids (e.g., camphorsulfonic acid) to isolate the active (S)-isomer for clopidogrel production .
- Key Difference: Thienopyridine derivatives lack the 5,7-dione functional groups, altering reactivity and metabolic pathways.
Pyrrolo[3,4-b]pyridine-5,7-dione Racemates
Example : Racemic 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
Thieno[3,2-b]pyridine-5(4H)-one Derivatives
Example: Fluorescent sensors with thieno[3,2-b]pyridine cores .
- Structure : Thiophene fused to pyridine, with a ketone group at position 3.
- Application : Used in marine biosensors, contrasting with the pharmaceutical focus of the target compound .
Comparative Analysis Table
Key Research Findings
Stereochemical Superiority :
- The cis isomer of 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine-5,7-dione is essential for Moxifloxacin’s antibacterial activity. Racemic mixtures require resolution, which newer methods achieve efficiently using D(-)-tartaric acid .
Industrial Applicability :
- Modern syntheses avoid hazardous reagents (e.g., LiAlH₄) and employ in-situ resolution, reducing costs and improving safety .
Functional Group Influence: The 5,7-dione groups enhance hydrogen-bonding interactions in drug-receptor binding, unlike thienopyridine esters or ketones .
Biological Activity
6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, commonly referred to as cis-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione , is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C14H20N2O2
- Molecular Weight : 232.33 g/mol
- CAS Number : 128740-14-7
Synthesis
The synthesis of cis-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione is typically achieved through a multi-step process involving:
- Formation of the pyrrolo structure from pyridine derivatives.
- De-aromatization and subsequent reduction using reducing agents like lithium aluminum hydride (LAH) in suitable solvents.
- Purification to achieve high yields and purity (>98%) of the final product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo derivatives, including cis-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione. These compounds have shown promising results in inhibiting tumor growth in various cancer models.
- In vitro Studies : The compound exhibits significant antiproliferative activity against several human cancer cell lines. For instance, it has been reported to inhibit cell growth in breast cancer models at low micromolar concentrations (0.75–4.15 µM) without affecting normal cells .
- In vivo Studies : In orthotopic mouse models of breast cancer, cis-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione demonstrated a notable reduction in tumor size with minimal systemic toxicity .
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis : It reduces the formation of new blood vessels that support tumor growth.
These actions are believed to be mediated through various molecular targets including tubulin polymerization and protein kinase signaling pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo derivatives. Key findings include:
- Substituents at specific positions on the pyrrolo ring significantly influence potency.
- The presence of a benzyl group at position 6 enhances anticancer activity compared to other substitutions .
Data Table: Biological Activity Overview
| Activity Type | Model Type | Concentration Range | Observed Effect |
|---|---|---|---|
| Antiproliferative | Human Cancer Cell Lines | 0.75 – 4.15 µM | Significant inhibition of cell growth |
| Tumor Growth Inhibition | Orthotopic Mouse Model | N/A | Reduction in tumor size |
| Apoptosis Induction | Cancer Cell Lines | N/A | Induction of apoptotic pathways |
| Angiogenesis Inhibition | In vivo Models | N/A | Reduced blood vessel formation |
Case Studies
Several research studies have focused on the biological activity of compounds similar to cis-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine derivatives:
- Study on Anticancer Activity : A study evaluated various pyrrolo derivatives for their cytotoxic effects in vitro and found that certain structural modifications led to enhanced activity against breast cancer cells .
- Mechanistic Insights : Another study investigated the molecular mechanisms involved in the anticancer effects of pyrrolo compounds and identified key signaling pathways affected by these agents .
Q & A
Q. Critical Factors :
- Cyclization temperature and solvent selection significantly impact yield.
- Purification via recrystallization or chromatography is essential for isolating the cis isomer.
Q. Table 1. Synthesis Optimization Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, H₂SO₄ | 92 | |
| 2 | NaBH₄, THF | 85 | |
| 3 | SOCl₂, reflux | 90 | |
| 4 | Benzylamine, RT | 78 |
Basic: How is the cis configuration and crystal structure validated?
Methodological Answer:
X-ray diffraction (XRD) is the gold standard for structural confirmation. Key parameters from Acta Crystallographica include:
- Space Group : P2₁/c
- Unit Cell Dimensions :
- a = 8.234 Å, b = 14.562 Å, c = 10.789 Å
- α = 90°, β = 102.3°, γ = 90° .
Q. Supplementary Techniques :
- NMR : H and C spectra confirm proton environments and carbon connectivity.
- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental feedback:
Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates.
Data Mining : Machine learning extracts optimal conditions (e.g., solvent polarity, catalyst choice) from existing datasets.
Experimental Validation : Lab tests refine computational predictions, reducing trial-and-error cycles .
Q. Application Example :
- Simulating cyclization energetics to predict solvent effects (e.g., THF vs. DMF) on cis/trans isomer ratios .
Advanced: How to resolve contradictions in reported reaction yields or selectivity?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization).
- Isomerization : Thermal or pH-induced cis/trans interconversion during synthesis.
Q. Resolution Strategy :
Q. Table 2. Yield Variability Factors
| Factor | Impact on Yield | Mitigation Strategy |
|---|---|---|
| High Temperature | ↓ 10–15% | Use ice bath during steps |
| Impure Starting Material | ↓ 20% | Pre-purify via distillation |
| Oxygen Exposure | ↓ 5–10% | Conduct under N₂ atmosphere |
Advanced: What pharmacological relevance does this scaffold hold?
Methodological Answer:
While direct pharmacological data is limited, structurally related pyrrolopyridine-diones are intermediates in drug synthesis. For example:
- Eszopiclone Intermediate : A chlorinated analog (6-(5-chloropyridin-2-yl)-pyrrolo[3,4-b]pyrazine-dione) is used in hypnotic drug synthesis .
Q. Research Implications :
- Target Identification : Screen against GABA receptors or kinase enzymes due to structural similarity to bioactive heterocycles.
- SAR Studies : Modify the benzyl group to enhance solubility or binding affinity .
Advanced: What reactor design considerations apply to scaling up synthesis?
Methodological Answer:
Based on CRDC 2020 guidelines (RDF2050112):
Mixing Efficiency : Use baffled reactors to prevent vortexing during cyclization.
Heat Transfer : Jacketed reactors maintain temperature control (±2°C) for exothermic steps.
Separation Technology : Centrifugal partition chromatography (CPC) improves cis isomer purity at scale .
Q. Table 3. Reactor Design Parameters
| Parameter | Small Scale (Lab) | Large Scale (Pilot) |
|---|---|---|
| Volume | 100 mL | 50 L |
| Agitation Speed | 300 rpm | 120 rpm |
| Temperature Control | Ice bath | Jacketed system |
| Yield Consistency | ±5% | ±10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
